molecular formula C11H11BrO3 B3262868 Benzyl 2-bromo-3-oxobutanoate CAS No. 362610-29-5

Benzyl 2-bromo-3-oxobutanoate

Cat. No.: B3262868
CAS No.: 362610-29-5
M. Wt: 271.11 g/mol
InChI Key: FWHGBPWLXDABOV-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-3-oxobutanoate is an organic compound with the molecular formula C11H11BrO3 It is a brominated ester derivative of benzyl acetoacetate

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-bromo-3-oxobutanoate can be synthesized through the bromination of benzyl acetoacetate. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in diethyl ether at room temperature. Ammonium acetate is often used as a catalyst to facilitate the reaction. The reaction mixture is stirred for several hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-bromo-3-oxobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products:

    Substitution: Formation of benzyl 2-amino-3-oxobutanoate or benzyl 2-thio-3-oxobutanoate.

    Reduction: Formation of benzyl 2-bromo-3-hydroxybutanoate.

    Oxidation: Formation of benzyl 2-bromo-3-oxobutanoic acid.

Scientific Research Applications

Benzyl 2-bromo-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of benzyl 2-bromo-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

    Benzyl acetoacetate: The precursor to benzyl 2-bromo-3-oxobutanoate, lacking the bromine atom.

    Benzyl 2-chloro-3-oxobutanoate: A similar compound with a chlorine atom instead of bromine.

    Benzyl 2-iodo-3-oxobutanoate: A similar compound with an iodine atom instead of bromine.

Uniqueness: this compound is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloro and iodo counterparts, allowing for a wider range of chemical transformations.

Properties

IUPAC Name

benzyl 2-bromo-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHGBPWLXDABOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OCC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring dispersion of benzyl acetoacetate (20 ml, 116 mmol) and NBS (21.64 g, 122 mmol) in Et2O (1000 ml) was added ammonium acetate (0.893 g, 11.58 mmol). The reaction was stirred at RT for 4 hours and then filtered, washed with water (400 ml), brine, dried over MgSO4 and concentrated in vacuo to give the title compound as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 7.37-7.42 (5H, m, 5×ArH), 5.27 (2H, s, ArCH2OR), 4.82 (1H, s, CHBr), 2.42 (3H, s, RCOCH3).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
21.64 g
Type
reactant
Reaction Step One
Quantity
0.893 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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